Cas no 204988-60-3 (7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, methyl ester, (1R,2R,4R)-rel-(+)-)

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, methyl ester, (1R,2R,4R)-rel-(+)- structure
204988-60-3 structure
Product Name:7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, methyl ester, (1R,2R,4R)-rel-(+)-
CAS No:204988-60-3
MF:C8H10O3
MW:154.163202762604
CID:241442
PubChem ID:12271748
Update Time:2025-04-19

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, methyl ester, (1R,2R,4R)-rel-(+)- Chemical and Physical Properties

Names and Identifiers

    • 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, methyl ester, (1R,2R,4R)-rel-(+)-
    • 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, methyl ester, endo-(+)- (9CI)
    • 21987-33-7
    • methyl endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
    • 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene
    • 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
    • EN300-217223
    • methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
    • methyl 7-oxa-5-norbornen-2-carboxylate
    • SY344230
    • rac-methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
    • SCHEMBL2960975
    • D79375
    • 2-carbomethoxy-7-oxabicyclo(2.2.1)hept-5-ene
    • DTXSID50483460
    • 17791-33-2
    • 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid,methylester,endo-(+)-(9ci)
    • 204988-60-3
    • OZONFNLDQRXRGI-UHFFFAOYSA-N
    • MFCD24499834
    • AS-79140
    • starbld0027456
    • Inchi: 1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3
    • InChI Key: OZONFNLDQRXRGI-UHFFFAOYSA-N
    • SMILES: O1C2C=CC1C(C(=O)OC)C2

Computed Properties

  • Exact Mass: 154.062994177g/mol
  • Monoisotopic Mass: 154.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 35.5Ų
Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd